7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one
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Overview
Description
. Aurora kinase A is a protein that plays a crucial role in cell division by controlling chromosomal segregation and cytokinesis. Inhibiting this kinase can have significant implications in cancer treatment, as it can prevent the proliferation of cancer cells.
Preparation Methods
The synthesis of WAY-632963 involves several steps, starting with the preparation of the quinazolinone core structure. The synthetic route typically includes:
Formation of the Quinazolinone Core: This involves the reaction of anthranilic acid with formamide to produce the quinazolinone core.
Chlorination: The quinazolinone core is then chlorinated using thionyl chloride to introduce the chlorine atom at the 7th position.
Ethylamino Methylation:
Industrial production methods for WAY-632963 would likely involve scaling up these reactions while ensuring the purity and yield of the final product through optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
WAY-632963 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-632963 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the inhibition of Aurora kinase A and its effects on cell division.
Biology: Researchers use WAY-632963 to investigate the role of Aurora kinase A in various cellular processes, including mitosis and cytokinesis.
Medicine: WAY-632963 has potential therapeutic applications in cancer treatment, as inhibiting Aurora kinase A can prevent the proliferation of cancer cells.
Mechanism of Action
WAY-632963 exerts its effects by inhibiting Aurora kinase A. The mechanism involves binding to the active site of the kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts the normal function of Aurora kinase A in cell division, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The molecular targets and pathways involved include the mitotic spindle assembly checkpoint and the regulation of chromosomal segregation .
Comparison with Similar Compounds
WAY-632963 is unique compared to other Aurora kinase inhibitors due to its specific chemical structure and binding affinity. Similar compounds include:
Alisertib: Another Aurora kinase A inhibitor with a different chemical structure.
VX-680: An inhibitor that targets both Aurora kinase A and B.
MLN8237: A selective Aurora kinase A inhibitor with distinct pharmacokinetic properties.
WAY-632963 stands out due to its specific inhibition of Aurora kinase A and its potential for use in targeted cancer therapies .
Properties
IUPAC Name |
7-chloro-2-(ethylaminomethyl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-2-13-6-10-14-9-5-7(12)3-4-8(9)11(16)15-10/h3-5,13H,2,6H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJMYQSOZZPHLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=C(C=CC(=C2)Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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